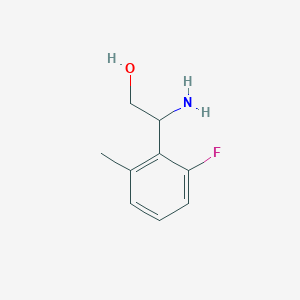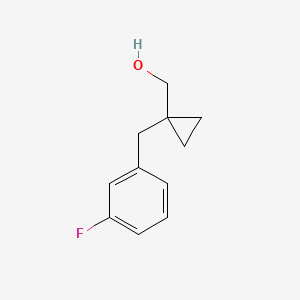
(1-(3-Fluorobenzyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3-Fluorobenzyl)cyclopropyl)methanol: is a chemical compound with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol . It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a fluorobenzyl substituent at the 1-position of the cyclopropyl ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluorobenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 3-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: (1-(3-Fluorobenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) or KMnO4 in aqueous solution.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-(3-Fluorobenzyl)cyclopropyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in the treatment of various diseases .
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules .
Wirkmechanismus
The mechanism of action of (1-(3-Fluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or interfere with cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
- (1-(4-Fluorobenzyl)cyclopropyl)methanol
- (1-(3-Chlorobenzyl)cyclopropyl)methanol
- (1-(3-Methylbenzyl)cyclopropyl)methanol
Uniqueness: (1-(3-Fluorobenzyl)cyclopropyl)methanol is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs . The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C11H13FO |
|---|---|
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
[1-[(3-fluorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H13FO/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6,13H,4-5,7-8H2 |
InChI-Schlüssel |
LMCBSSAYLASCDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=CC(=CC=C2)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


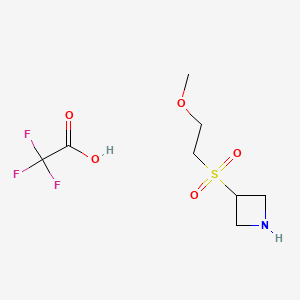

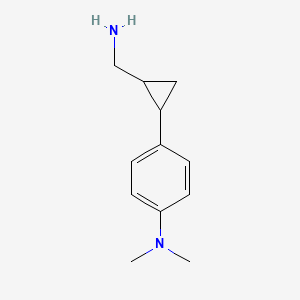
![1-(5-Chloro-4-hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B13614451.png)
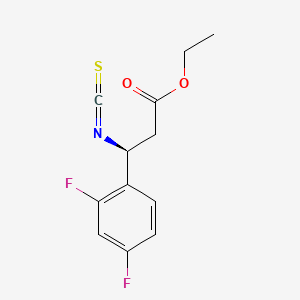
![Methyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride](/img/structure/B13614463.png)
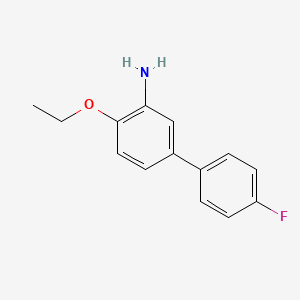
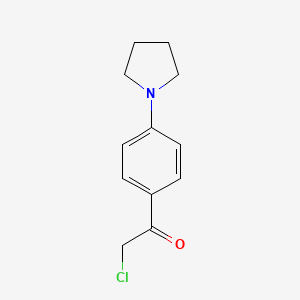
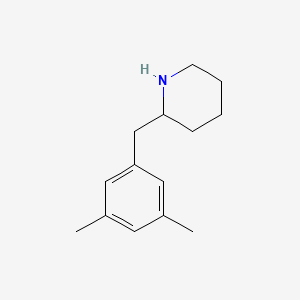
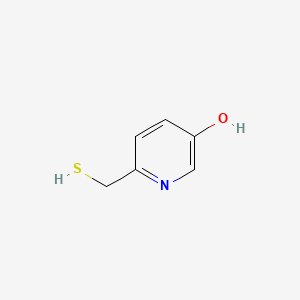
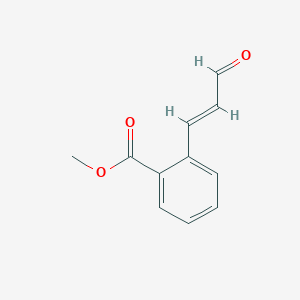
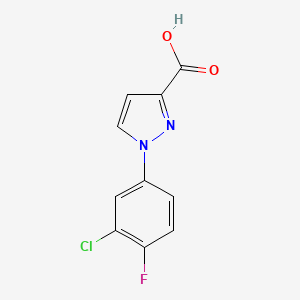
![Tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13614509.png)
